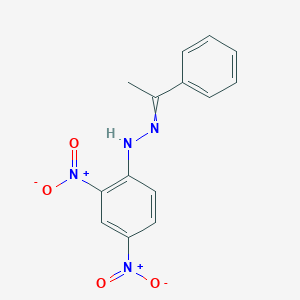
ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE, also known as acetophenone (2,4-dinitrophenyl)hydrazone, is a chemical compound with the molecular formula C14H12N4O4 and a molecular weight of 300.2695 g/mol . This compound is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further bonded to a (2,4-dinitrophenyl)hydrazone group .
Aplicaciones Científicas De Investigación
ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biology: Employed in the study of enzyme kinetics and inhibition.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 1-phenyl-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of acetophenone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using glacial acetic acid as a catalyst . The process involves heating the reactants under reflux conditions for several hours until the formation of the hydrazone derivative is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of ethanone, 1-phenyl-, (2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds to form stable hydrazone derivatives. This reaction is facilitated by the nucleophilic attack of the hydrazone nitrogen on the electrophilic carbonyl carbon. The resulting hydrazone derivative is stable and can be used for further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone, (2,4-dinitrophenyl)hydrazone: Similar in structure but with different substituents.
Ethanone, 1-(2-hydroxyphenyl)-: Contains a hydroxy group instead of a nitro group.
Ethanone, 1-phenyl-2-phenylsulfonyl-, hydrazone: Contains a phenylsulfonyl group instead of a dinitrophenyl group
Uniqueness
This compound is unique due to its specific combination of phenyl, ethanone, and (2,4-dinitrophenyl)hydrazone groups, which confer distinct chemical reactivity and applications in various fields .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethanone, 1-phenyl-, (2,4-dinitrophenyl)hydrazone involves the reaction of ethanone with 2,4-dinitrophenylhydrazine in the presence of a catalyst and under specific conditions.", "Starting Materials": ["Ethanone", "2,4-dinitrophenylhydrazine", "catalyst"], "Reaction": [ "Step 1: Dissolve 2,4-dinitrophenylhydrazine in ethanol to form a solution.", "Step 2: Slowly add ethanone to the solution while stirring.", "Step 3: Add a catalyst, such as acetic acid or sulfuric acid, to the mixture and heat the solution under reflux for several hours.", "Step 4: Allow the mixture to cool and filter the resulting solid product.", "Step 5: Wash the solid product with ethanol and dry it under vacuum to obtain Ethanone, 1-phenyl-, (2,4-dinitrophenyl)hydrazone." ] } | |
Número CAS |
1677-87-8 |
Fórmula molecular |
C14H12N4O4 |
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
2,4-dinitro-N-[(Z)-1-phenylethylideneamino]aniline |
InChI |
InChI=1S/C14H12N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h2-9,16H,1H3/b15-10- |
Clave InChI |
IMTAQIPVTJOORO-GDNBJRDFSA-N |
SMILES isomérico |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CC=C2 |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
SMILES canónico |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
| 1677-87-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


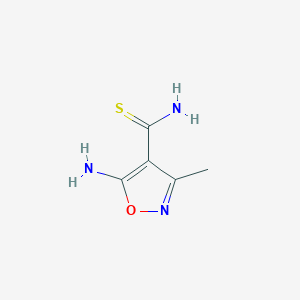
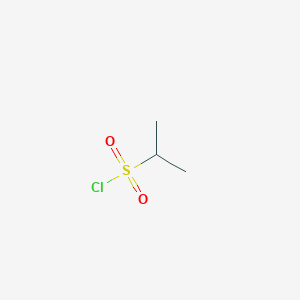
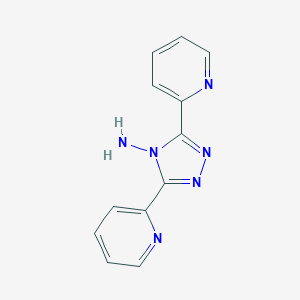
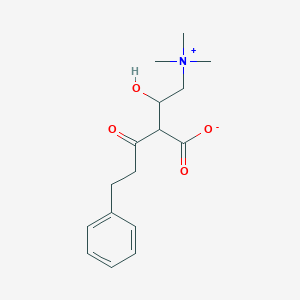
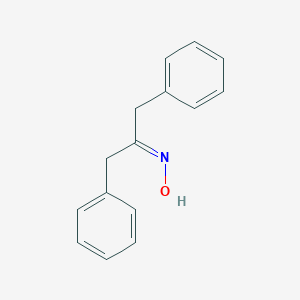
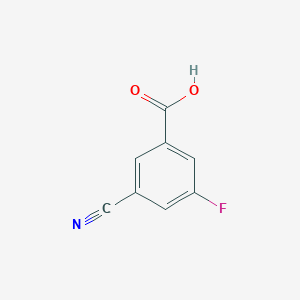
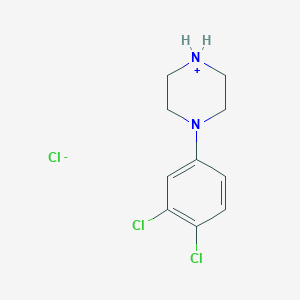
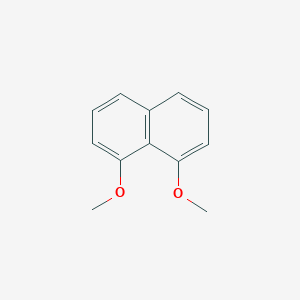
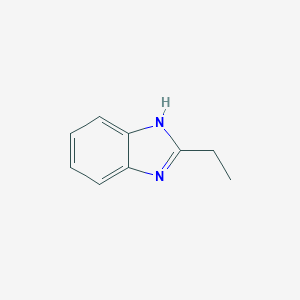
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
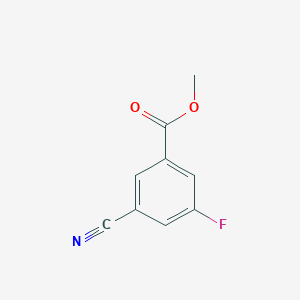
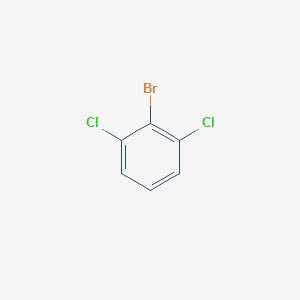
![N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B155772.png)

